molecular formula C22H26N2O4S B2883539 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 1396848-29-5

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2883539
CAS No.: 1396848-29-5
M. Wt: 414.52
InChI Key: RCPPEBUGMZPOQF-UHFFFAOYSA-N
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Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule provided for research and development purposes. This compound features a molecular architecture that combines an indane core, a hydroxy group, a benzamide linker, and a piperidinylsulfonyl moiety. The indane scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with diverse biological targets . Furthermore, the piperidin-1-ylsulfonyl group is a recognized pharmacophore that can contribute to a molecule's bioactive properties . This specific combination of structural elements makes the compound a valuable intermediate or tool for researchers investigating new chemical entities. Potential applications include, but are not limited to, serving as a building block in organic synthesis, a candidate for high-throughput screening in drug discovery programs, and a probe for studying protein-ligand interactions. Researchers exploring inhibitors for various enzymes or pathways may find this compound of particular interest due to its similarity to other sulfonamide-containing bioactive molecules . This product is intended for laboratory research use by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c25-21(23-16-22(26)13-12-17-6-2-3-7-20(17)22)18-8-10-19(11-9-18)29(27,28)24-14-4-1-5-15-24/h2-3,6-11,26H,1,4-5,12-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPPEBUGMZPOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3(CCC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound notable for its unique structural features, which include an indene derivative and a piperidine sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

Chemical Structure and Properties

The compound's molecular formula is C22H26N2O4SC_{22}H_{26}N_{2}O_{4}S, with a molecular weight of 414.52 g/mol. The presence of functional groups such as hydroxyl, sulfonamide, and amide linkages enhances its reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The indene structure is known for its pharmacological applications, potentially influencing cell proliferation and apoptosis pathways.

Antitumor Activity

Research indicates that compounds similar to this compound demonstrate significant antitumor activity. For instance, derivatives that share structural similarities have shown potent cytotoxic effects against various cancer cell lines, including leukemia and colon cancer cells. These compounds often induce DNA fragmentation and activate apoptotic pathways through caspase activation .

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
3dHL-60 (Leukemia)0.12DNA fragmentation, caspase activation
3eColon Cancer0.13Apoptosis induction
N/AVarious NeoplasmsN/AInteraction with primary binding sites

Other Biological Activities

In addition to antitumor properties, compounds in this class may exhibit antimicrobial and anti-inflammatory activities. The presence of the piperidine moiety is particularly relevant as it has been associated with enhanced pharmacological profiles in various studies .

Case Studies and Research Findings

A notable study explored the structure-activity relationship (SAR) of benzamide derivatives, revealing that modifications on the piperidine nitrogen can significantly affect biological potency. For example, specific substituents enhanced interactions at both primary and auxiliary binding sites, leading to increased cytotoxicity against malignant cells while sparing normal cells .

In Vivo Studies

In vivo assessments have demonstrated that certain derivatives can be well tolerated in animal models at therapeutic doses. Toxicity studies indicated that doses up to 300 mg/kg did not result in significant adverse effects, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s key structural motifs—benzamide, sulfonamide, and indene-derived groups—are shared with other bioactive molecules. Below is a comparative analysis based on the evidence:

Table 1. Structural and Functional Comparison

Compound Name (Source) Core Structure Key Substituents Observed Activity/Properties Molecular Weight (g/mol)
Target Compound Benzamide + sulfonamide 1-Hydroxy-2,3-dihydroindenylmethyl, piperidinyl Not specified in evidence Not provided
Compound 2D216 () Benzamide + sulfonamide Thiazolyl, 2,5-dimethylphenyl NF-κB activation; adjuvant potentiation ~447.5 (calculated)
Compound (CAS 157810-81-6) Piperazine-carboxamide + indene Benzyl, pyridinylmethyl, hydroxyindene Not specified (pharmacokinetic relevance) ~868.9 (calculated)
Imatinib Impurity () Benzamide + pyrimidine Methylpiperazinyl, pyridinyl Tyrosine kinase inhibition (related drug) ~493.6 (calculated)
Key Findings:

Sulfonamide-Benzamide Core :

  • The target compound and 2D216 () share the 4-(piperidin-1-ylsulfonyl)benzamide moiety. This group is associated with enhanced solubility and binding to hydrophobic pockets in enzymes or receptors .
  • In 2D216, the thiazolyl and dimethylphenyl groups confer specificity for NF-κB pathway modulation, suggesting that the indene group in the target compound may similarly direct activity toward distinct targets (e.g., kinases or GPCRs) .

Indene Derivatives :

  • The dihydroindenyl group in the target compound is structurally analogous to the hydroxyindene moiety in ’s compound (CAS 157810-81-6). Such bicyclic systems are often leveraged for metabolic stability and CNS penetration, as seen in neuroactive or antiviral agents .

Pharmacokinetic Considerations: Piperidine sulfonamides (as in the target compound and 2D216) typically exhibit moderate-to-high metabolic stability due to the sulfonamide group’s resistance to oxidation.

Therapeutic Potential: While 2D216 enhances adjuvant activity via NF-κB, the target compound’s indene group may position it for applications in CNS disorders or kinase inhibition, akin to Imatinib-related structures () .

Q & A

Q. Table 1: Key Analytical Data for Structural Validation

TechniqueCritical ObservationsReference
¹H NMR (DMSO)δ 7.8 (d, 2H, benzamide), 5.2 (s, 1H, -OH)
HR-ESI-MS[M+H]+ = 437.1872 (calc. 437.1869)
X-rayBond angle C-S-N = 104.5°, R-factor = 0.042

Q. Table 2: Pharmacodynamic Parameters in A375 Xenografts

ParameterValueInterpretation
EC₅₀ (pMEK1)3.06 µM50% target engagement
Tumor stasis threshold4.48 µMMinimum plasma concentration

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